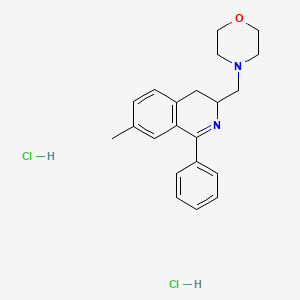

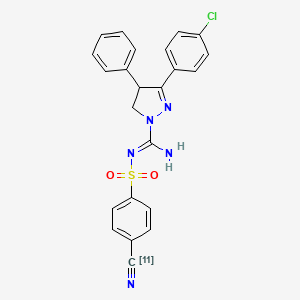

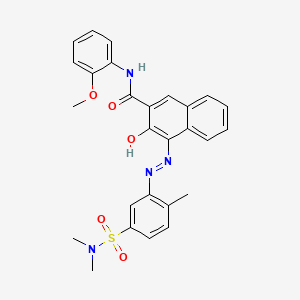

4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

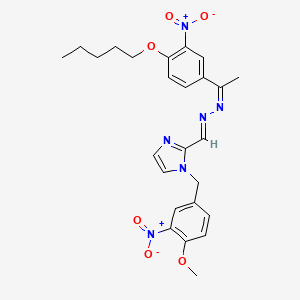

4-((5-((Dimetilamino)sulfonil)-2-metilfenil)azo)-3-hidroxi-N-(2-metoxifenil)naftaleno-2-carboxamida es un compuesto orgánico complejo conocido por sus vibrantes propiedades de color. Este compuesto es parte de la familia de los colorantes azoicos, que se caracteriza por la presencia del grupo azo (-N=N-) que une dos anillos aromáticos. Los colorantes azoicos se utilizan ampliamente en diversas industrias, como textiles, impresión y cosméticos, debido a su gama de colores brillante y diversa.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-((5-((Dimetilamino)sulfonil)-2-metilfenil)azo)-3-hidroxi-N-(2-metoxifenil)naftaleno-2-carboxamida típicamente implica un proceso de varios pasos:

Diazotación: El proceso comienza con la diazotación de 5-((Dimetilamino)sulfonil)-2-metil anilina. Esto implica tratar el derivado de anilina con ácido nitroso (generado in situ a partir de nitrito de sodio y ácido clorhídrico) a bajas temperaturas para formar la sal de diazonio.

Reacción de acoplamiento: La sal de diazonio se acopla luego con 3-hidroxi-N-(2-metoxifenil)naftaleno-2-carboxamida en un medio alcalino. Este paso forma el enlace azo, lo que da como resultado la formación del colorante azo deseado.

Métodos de producción industrial

En entornos industriales, la producción de este compuesto se escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para mantener la estabilidad de la sal de diazonio y lograr una alta eficiencia de acoplamiento. La recuperación y el reciclaje de solventes también se implementan para minimizar los residuos y reducir los costos de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

4-((5-((Dimetilamino)sulfonil)-2-metilfenil)azo)-3-hidroxi-N-(2-metoxifenil)naftaleno-2-carboxamida experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la escisión del enlace azo y la formación de los compuestos nitro correspondientes.

Reducción: La reducción del grupo azo se puede lograr utilizando agentes reductores como el ditionito de sodio, lo que da como resultado la formación de aminas.

Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como la halogenación, nitración y sulfonación.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio o peróxido de hidrógeno en medio ácido o básico.

Reducción: Ditionito de sodio o polvo de zinc en medio ácido.

Sustitución: Halogenos (cloro, bromo), ácido nítrico o ácido sulfúrico en condiciones controladas.

Productos principales

Oxidación: Derivados nitro del compuesto original.

Reducción: Aminas correspondientes.

Sustitución: Derivados halogenados, nitrados o sulfonados.

Aplicaciones Científicas De Investigación

4-((5-((Dimetilamino)sulfonil)-2-metilfenil)azo)-3-hidroxi-N-(2-metoxifenil)naftaleno-2-carboxamida tiene varias aplicaciones de investigación científica:

Química: Se utiliza como indicador de pH debido a sus propiedades de cambio de color en diferentes entornos de pH.

Biología: Empleado en técnicas de tinción para microscopía para resaltar componentes celulares específicos.

Medicina: Investigado por su posible uso en terapia fotodinámica para el tratamiento del cáncer, donde actúa como fotosensibilizador.

Industria: Utilizado en la industria textil para teñir tejidos y en la industria de la impresión para producir tintas de colores.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de su grupo azo, que puede sufrir una escisión reversible en ciertas condiciones. En la terapia fotodinámica, el compuesto absorbe la luz y genera especies reactivas de oxígeno que pueden dañar las células cancerosas. Los objetivos moleculares incluyen las membranas celulares y el ADN, lo que lleva a la muerte celular a través del estrés oxidativo.

Comparación Con Compuestos Similares

Compuestos similares

- 4-((5-((Dimetilamino)sulfonil)-2-metoxifenil)azo)-3-hidroxi-N-(2-metoxifenil)naftaleno-2-carboxamida

- 4-((5-((Dimetilamino)sulfonil)-2-metilfenil)azo)-3-hidroxi-N-(2-hidroxifenil)naftaleno-2-carboxamida

Singularidad

La singularidad de 4-((5-((Dimetilamino)sulfonil)-2-metilfenil)azo)-3-hidroxi-N-(2-metoxifenil)naftaleno-2-carboxamida radica en sus sustituyentes específicos, que influyen en sus propiedades de color y reactividad. La presencia de los grupos dimetilamino y sulfonil aumenta su solubilidad y estabilidad, lo que la hace adecuada para diversas aplicaciones.

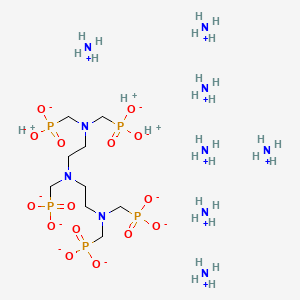

Propiedades

Número CAS |

79135-85-6 |

|---|---|

Fórmula molecular |

C27H26N4O5S |

Peso molecular |

518.6 g/mol |

Nombre IUPAC |

4-[[5-(dimethylsulfamoyl)-2-methylphenyl]diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C27H26N4O5S/c1-17-13-14-19(37(34,35)31(2)3)16-23(17)29-30-25-20-10-6-5-9-18(20)15-21(26(25)32)27(33)28-22-11-7-8-12-24(22)36-4/h5-16,32H,1-4H3,(H,28,33) |

Clave InChI |

KXQNANMZAQKYPV-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.